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Compound of Interest

Compound Name: 4-lodo-2,3-dimethylphenol

Cat. No.: B101308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of 4-
lodo-2,3-dimethylphenol (CAS No: 17938-69-1). Due to the limited availability of
experimentally determined data in peer-reviewed literature, this document primarily presents
computationally predicted values. These predictions offer valuable initial estimates for research
and development purposes.

Core Physical and Chemical Properties

4-lodo-2,3-dimethylphenol is a substituted aromatic compound with the molecular formula
CsHolO.[1][2][3] Its structure consists of a phenol ring substituted with two methyl groups at
positions 2 and 3, and an iodine atom at position 4.

Data Presentation: Physical Property Summary

The following table summarizes the key physical properties of 4-lodo-2,3-dimethylphenol. It is
important to note that the majority of these values are computationally derived and should be
confirmed by experimental analysis for critical applications.
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Property Value Source Type Reference(s)
Identifiers

4-iodo-2,3-
IUPAC Name ) Computed [1]

dimethylphenol
CAS Number 17938-69-1 Experimental [1][2]
Molecular Formula CsHolO - [1112]
Molecular Properties
Molecular Weight 248.06 g/mol Computed [1112]
Monoisotopic Mass 247.96981 Da Computed [1]
Physicochemical
Properties
XLogP3 2.9 Computed [1]
LogP 2.61364 Computed [2]
Topological Polar

20.2 Az Computed [1][2]
Surface Area (TPSA)
Hydrogen Bond Donor

Computed [1][2]

Count
Hydrogen Bond

1 Computed [1112]
Acceptor Count
Rotatable Bond Count 0 Computed [2]
Handling Information
Purity (Typical) >98% Experimental [2]

Storage Conditions

4°C, protect from light,

stored under nitrogen

[2]

N.B.: Experimental values for melting point, boiling point, and aqueous solubility for 4-lodo-2,3-

dimethylphenol are not readily available in the cited public databases.
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Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-lodo-2,3-
dimethylphenol are not available in the public domain. However, the following section outlines
standard methodologies that would be appropriate for a compound of this nature.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound like 4-lodo-2,3-dimethylphenol can be
determined using a digital melting point apparatus.

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary
tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in the heating block of the melting point
apparatus.

e Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per
minute) near the expected melting point.

o Observation: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted. For a pure compound, this
range should be narrow.

General Protocol for Solubility Determination (Shake-
Flask Method)

The aqueous solubility can be determined using the shake-flask method, a standard OECD
guideline protocol.

o Sample Preparation: An excess amount of the solid compound is added to a known volume
of distilled water in a flask.

o Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant
temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is
reached.
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» Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

e Quantification: A sample of the clear, saturated supernatant is carefully removed and its
concentration is determined using a suitable analytical technique, such as High-Performance
Liguid Chromatography (HPLC) with UV detection, calibrated with standards of known

concentration.

Logical Workflow for Physical Property
Characterization

The following diagram illustrates a typical workflow for the initial physical and chemical
characterization of a novel or uncharacterized compound such as 4-lodo-2,3-dimethylphenol.
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Workflow for Physical Property Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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